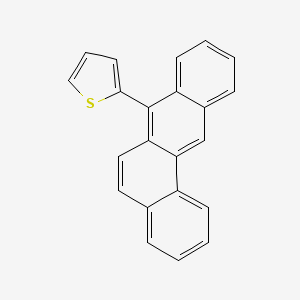

2-(Tetraphen-7-yl)thiophene

Description

Structure

3D Structure

Properties

CAS No. |

3865-89-2 |

|---|---|

Molecular Formula |

C22H14S |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

2-benzo[a]anthracen-7-ylthiophene |

InChI |

InChI=1S/C22H14S/c1-3-8-17-15(6-1)11-12-19-20(17)14-16-7-2-4-9-18(16)22(19)21-10-5-13-23-21/h1-14H |

InChI Key |

NXIULGSJEKCCQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)C5=CC=CS5 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Tetraphen 7 Yl Thiophene

Strategies for Thiophene (B33073) Ring Formation

The formation of the thiophene nucleus is a well-established area of heterocyclic chemistry, with a range of methods from classical condensation reactions to modern metal-catalyzed cyclizations. These approaches offer diverse pathways to access variously substituted thiophene scaffolds.

Classical methods for thiophene synthesis have been foundational in organic chemistry and continue to be widely used due to their reliability and the accessibility of starting materials. rsc.org

Gewald Aminothiophene Synthesis : This reaction is a multicomponent condensation involving a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orguobaghdad.edu.iq The process typically proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to yield a polysubstituted 2-aminothiophene. wikipedia.org This method is particularly valuable for creating a library of compounds by varying the starting carbonyl and cyanoester components. researchgate.netarkat-usa.org

Paal-Knorr Thiophene Synthesis : A cornerstone of heterocyclic synthesis, the Paal-Knorr reaction constructs thiophenes from 1,4-dicarbonyl compounds. organic-chemistry.orgwikipedia.org The reaction requires a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, which also acts as a dehydrating agent. uobaghdad.edu.iqorganic-chemistry.orgchem-station.com While effective, the reaction can produce toxic hydrogen sulfide (B99878) gas as a byproduct. organic-chemistry.orgchem-station.com The mechanism is believed to involve the sulfurization of the dicarbonyl compound to form a thioketone intermediate, which then cyclizes. wikipedia.org

Fiesselmann Thiophene Synthesis : This method provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.org It involves the condensation of thioglycolic acid or its esters with α,β-acetylenic esters in the presence of a base. wikipedia.orgderpharmachemica.comresearchgate.net The reaction proceeds through a series of base-catalyzed conjugate additions to form a thioacetal, which then cyclizes and tautomerizes to the final hydroxylated thiophene product. wikipedia.orgderpharmachemica.com

Hinsberg Synthesis : The Hinsberg synthesis creates thiophene dicarboxylic acid derivatives through the condensation of a 1,2-dicarbonyl compound (like an α-diketone) with diethyl thiodiacetate. uobaghdad.edu.iqderpharmachemica.comresearchgate.net The reaction involves a sequence of two aldol-type condensations, often following a Stobbe-type mechanism, to form the thiophene ring. researchgate.netresearchgate.netyoutube.com

Table 1: Overview of Classical Thiophene Syntheses

| Synthesis Name | Key Reactants | Product Type | Key Features |

|---|---|---|---|

| Gewald | Ketone/Aldehyde, α-Cyanoester, Sulfur | 2-Aminothiophenes | Multicomponent reaction, versatile for substitution patterns. wikipedia.orguobaghdad.edu.iq |

| Paal-Knorr | 1,4-Dicarbonyl compound, Sulfur source (P₄S₁₀) | Substituted Thiophenes | Widely used, can also form furans/pyrroles with different reagents. organic-chemistry.orgwikipedia.org |

| Fiesselmann | α,β-Acetylenic ester, Thioglycolic acid ester | 3-Hydroxy-2-thiophenecarboxylates | Provides access to hydroxylated thiophenes. wikipedia.orgderpharmachemica.com |

| Hinsberg | 1,2-Dicarbonyl compound, Diethyl thiodiacetate | Thiophene dicarboxylates | Builds the ring via two consecutive aldol (B89426) condensations. uobaghdad.edu.iqresearchgate.net |

Modern synthetic chemistry has introduced more sophisticated, often catalytic, methods for thiophene construction that offer improved efficiency, regioselectivity, and atom economy. nih.govnih.gov Many of these advanced routes utilize functionalized alkynes as key building blocks. nih.govnih.gov

Transition metal catalysis provides a powerful tool for the regioselective synthesis of heterocycles from acyclic precursors. nih.gov In the context of thiophene synthesis, metal catalysts activate the triple bond of a sulfur-containing alkyne substrate, facilitating an intramolecular nucleophilic attack by the sulfur atom. nih.gov A variety of metals, including palladium, rhodium, and copper, have been employed to catalyze these transformations. nih.govbohrium.com For instance, PdI₂ in the presence of KI has been used to catalyze the heterocyclodehydration of 1-mercapto-3-yn-2-ols to yield substituted thiophenes. nih.gov These methods are valued for their high atom economy and the ability to proceed under mild conditions. rsc.orgthieme-connect.de

Iodocyclization is an effective strategy for preparing iodine-containing heterocycles from readily available starting materials. nih.gov For thiophene synthesis, this approach typically involves the reaction of a sulfur-containing alkyne, such as a 1-mercapto-3-yn-2-ol derivative, with molecular iodine and a mild base. organic-chemistry.org The reaction proceeds via the formation of an iodonium (B1229267) ion intermediate, which then undergoes a 5-endo-dig cyclization initiated by the nucleophilic sulfur atom, followed by dehydration to yield a 3-iodothiophene. nih.govorganic-chemistry.org This method is advantageous for its simplicity, regioselectivity, and the introduction of an iodine substituent that can be used for further functionalization via cross-coupling reactions. organic-chemistry.orgorganic-chemistry.org

Table 2: Comparison of Modern Alkyne Cyclization Methods

| Method | Key Reagent/Catalyst | Substrate Type | Key Outcome |

|---|---|---|---|

| Metal-Catalyzed Heterocyclization | Pd, Rh, Cu catalysts | Sulfur-containing alkynes | Regioselective, atom-economical thiophene formation. nih.govbohrium.com |

| Iodocyclization | Molecular Iodine (I₂) | Sulfur-containing alkynes | Forms multifunctionalized 3-iodothiophenes for further elaboration. nih.govorganic-chemistry.org |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, represent a highly efficient strategy for building molecular complexity. tandfonline.comresearcher.life These processes are valued for their operational simplicity, reduction of waste, and time savings compared to stepwise syntheses. nih.gov The Gewald reaction is a prime example of a multicomponent reaction used for thiophene synthesis. More recent developments have expanded the scope of MCRs to produce a wide array of polysubstituted thiophenes by employing different catalysts and starting materials, including metal-catalyzed, base-catalyzed, and catalyst-free approaches. bohrium.comtandfonline.comnih.gov

Modern Cyclization Approaches from Functionalized Alkynes

Synthetic Routes for Incorporating Polyaromatic Substituents (e.g., Tetraphenyl Moiety)

One of the most powerful and versatile strategies for forming carbon-carbon bonds between aromatic rings is transition-metal-catalyzed cross-coupling. Reactions such as the Suzuki, Stille, and Sonogashira couplings are routinely used to attach aryl groups to heteroaromatic cores. organic-chemistry.orgnih.gov A plausible route to a polyaromatic-substituted thiophene would involve the synthesis of a halogenated thiophene (e.g., 2-bromothiophene), which could then be coupled with a suitable organometallic reagent derived from the polyaromatic system, such as a boronic acid or ester (Suzuki coupling). nih.govunipa.it

Alternatively, the polyaromatic substituent can be incorporated into one of the acyclic precursors before the ring-closing step. For example, a 1,4-dicarbonyl compound bearing the tetraphenyl moiety could be subjected to Paal-Knorr conditions to form the desired substituted thiophene directly. nih.gov Similarly, Friedel-Crafts acylation of thiophene with a polyaromatic acyl chloride, followed by reduction of the resulting ketone, provides another pathway to link the two systems. derpharmachemica.com The choice of strategy depends on the stability and availability of the respective precursors and reagents. nih.gov

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for the formation of C-C bonds between sp²-hybridized carbon atoms. For the synthesis of 2-(tetraphen-7-yl)thiophene, these reactions typically involve coupling a functionalized tetraphen (benzo[c]phenanthrene) derivative with a functionalized thiophene derivative.

The Suzuki-Miyaura coupling is one of the most versatile and widely used cross-coupling reactions, involving the reaction of an organoboron compound with an organohalide. A plausible route to this compound involves the coupling of 7-bromobenzo[c]phenanthrene with thiophene-2-boronic acid or its pinacol (B44631) ester. The synthesis of the key 7-bromo precursor can be envisioned through methods analogous to those used for other brominated PAHs. beilstein-journals.orgacs.org The thiophene-2-boronic acid pinacol ester is a commercially available reagent. alfa-chemical.comaobchem.com

Given the steric hindrance of the tetraphen moiety, the choice of catalyst system is critical. Modern catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands are highly effective for coupling sterically demanding substrates. organic-chemistry.orgacs.orgnih.gov Ligands such as o-(di-tert-butylphosphino)biphenyl or those from the SPhos and XPhos families, in combination with a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) or Pd₂(dba)₃, are known to facilitate such challenging transformations. nih.gov The use of a strong, non-nucleophilic base like potassium phosphate (B84403) (K₃PO₄) or potassium tert-butoxide (t-BuOK) is typically required to promote the transmetalation step. organic-chemistry.orgnih.gov

Table 1: Proposed Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Purpose |

|---|---|---|

| Tetraphen Precursor | 7-Bromobenzo[c]phenanthrene | Aryl halide coupling partner |

| Thiophene Precursor | Thiophene-2-boronic acid pinacol ester | Organoboron coupling partner |

| Catalyst System | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | Catalyzes the C-C bond formation |

| Base | K₃PO₄ (3 equivalents) | Activates the boronic ester for transmetalation |

| Solvent | Dioxane/Water (5:1) | Solubilizes reactants and base |

| Temperature | 100 °C | Provides thermal energy to overcome activation barriers |

| Reaction Time | 12-24 hours | Allows for completion of the reaction |

The Stille coupling utilizes an organotin reagent, while the Negishi coupling employs an organozinc reagent. wikipedia.orgorganic-chemistry.org These methods offer alternatives to the Suzuki coupling and are known for their tolerance of a wide range of functional groups. wikipedia.orgnih.gov

For a Stille coupling approach, 7-bromobenzo[c]phenanthrene would be reacted with 2-(tributylstannyl)thiophene. organic-chemistry.org This organotin reagent is readily prepared or commercially available. biosynth.comchemicalbook.comsigmaaldrich.com Stille reactions often benefit from the use of ligands like triphenylphosphine (B44618) (PPh₃) or triphenylarsine (B46628) (AsPh₃) and can be accelerated by additives such as copper(I) iodide (CuI). harvard.eduscribd.com The primary drawback of this method is the toxicity and difficult removal of stoichiometric organotin byproducts. organic-chemistry.org

The Negishi coupling offers a less toxic alternative, using an organozinc reagent such as 2-thienylzinc chloride. wikipedia.org This reagent can be prepared in situ from 2-bromothiophene (B119243) and activated zinc, which avoids the isolation of the air- and moisture-sensitive organometallic compound. nih.gov Palladium catalysts with bulky phosphine ligands, similar to those used in Suzuki couplings, are highly effective for Negishi reactions involving complex substrates. organic-chemistry.orgnih.gov

Table 2: Comparison of Proposed Stille and Negishi Coupling Conditions

| Reaction | Coupling Partners | Catalyst System | Solvent | Additives |

|---|---|---|---|---|

| Stille Coupling | 7-Bromobenzo[c]phenanthrene + 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (5 mol%) | Toluene or DMF | CuI (10 mol%) |

| Negishi Coupling | 7-Bromobenzo[c]phenanthrene + 2-Thienylzinc chloride | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | THF | None required |

Direct C-H activation (or arylation) is an increasingly important strategy that offers a more atom- and step-economical synthesis by avoiding the pre-functionalization of one of the coupling partners. beilstein-journals.org In this approach, 7-bromobenzo[c]phenanthrene could be coupled directly with thiophene, which serves as the C-H bond source. The C-H bonds at the 2- and 5-positions of thiophene are the most acidic and reactive. beilstein-journals.org

Controlling the regioselectivity to favor the desired 2-arylated product over the 5-position is a key challenge, especially when the thiophene is unsubstituted. nih.gov However, for many palladium-catalyzed systems, there is a strong intrinsic preference for arylation at the C2 position. beilstein-journals.orgnih.gov The reaction typically requires a palladium catalyst, a phosphine or N-heterocyclic carbene ligand, a base (often a carboxylate salt like potassium acetate or pivalate), and a high boiling point solvent like DMA or DMF. beilstein-journals.org The use of sterically hindered aryl bromides can sometimes influence the regioselectivity of the arylation on substituted thiophenes. beilstein-journals.org

Table 3: Proposed Conditions for Direct C-H Arylation

| Parameter | Condition |

|---|---|

| Aryl Halide | 7-Bromobenzo[c]phenanthrene |

| C-H Substrate | Thiophene (used in excess) |

| Catalyst | Pd(OAc)₂ (2 mol%) |

| Ligand | P(o-tol)₃ (Tri(o-tolyl)phosphine) (4 mol%) |

| Base/Additive | KOAc (2 equiv.), Pivalic Acid (30 mol%) |

| Solvent | DMA (N,N-Dimethylacetamide) |

| Temperature | 150 °C |

Functionalization of Pre-Synthesized Thiophene Rings

Thiophene-2-boronic acid pinacol ester : This reagent is typically synthesized by reacting thiophene with a strong base like n-butyllithium (n-BuLi) to generate 2-lithiothiophene, which is then quenched with an electrophilic boron source such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. alfa-chemical.com

2-(Tributylstannyl)thiophene : The synthesis of this stannane (B1208499) involves a similar strategy. Thiophene is first lithiated at the 2-position with n-BuLi, followed by quenching the resulting anion with tributyltin chloride. biosynth.comchemicalbook.com

2-Thienylzinc chloride : For Negishi couplings, the organozinc reagent is often prepared by the reaction of 2-lithiothiophene (from thiophene and n-BuLi) with zinc chloride, or directly from an iodo- or bromothiophene with activated zinc metal. nih.gov

These functionalization reactions provide the activated thiophene species necessary to participate in the catalytic cycle of the respective cross-coupling reaction, enabling the formation of the C-C bond with the tetraphen scaffold.

Green Chemistry and Sustainable Synthesis Considerations

Applying the principles of green chemistry to the synthesis of complex molecules like this compound aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key considerations include the use of safer solvents, reducing the number of synthetic steps (as in C-H activation), and exploring solvent-free reaction conditions.

Performing reactions without a solvent or in a minimal amount of a recyclable, non-toxic solvent can significantly improve the environmental profile of a synthesis. Suzuki-Miyaura couplings have been successfully conducted under solvent-free conditions, often using solid-state mixing or ball-milling (mechanochemistry).

A hypothetical solvent-free Suzuki synthesis of this compound could involve grinding the solid reactants—7-bromobenzo[c]phenanthrene, thiophene-2-boronic acid, a solid base like K₃PO₄ or Cs₂CO₃, and a palladium catalyst—together in a ball mill. This mechanochemical activation can promote the reaction by increasing the contact between reactants in the absence of a solvent. This approach eliminates the need for large volumes of volatile organic compounds (VOCs), simplifying workup and reducing chemical waste.

Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages for the synthesis of complex molecules like this compound, particularly in industrial settings. researchgate.net The primary benefits include simplified catalyst separation from the reaction mixture, which facilitates product purification and allows for catalyst recycling, thereby improving the sustainability and cost-effectiveness of the process. researchgate.netacs.org

For the synthesis of 2-arylthiophenes, palladium-based heterogeneous catalysts are particularly relevant. researchgate.net Methodologies such as Suzuki-Miyaura cross-coupling or direct C-H arylation can be adapted using solid-supported palladium catalysts. acs.orgnih.gov In a potential synthesis of this compound, a heterogeneous catalyst could be employed in the coupling of a thiophene precursor with a suitable tetraphenyl derivative.

Common solid supports for palladium catalysts include activated carbon (Pd/C), alumina, silica, and various polymers. researchgate.netacs.org These supports can enhance catalyst stability and activity. For instance, a chitosan-supported palladium(II) complex has demonstrated high efficiency and recyclability in Suzuki cross-coupling reactions performed in aqueous media, a greener alternative to traditional organic solvents. acs.org Similarly, palladium nanoparticles embedded in cross-linked β-cyclodextrin have been used for the C-H arylation of thiophenes. researchgate.net

The choice of catalyst, support, and reaction conditions is crucial for optimizing the yield and purity of the final product. The following table illustrates typical parameters for heterogeneous palladium-catalyzed cross-coupling reactions relevant to the synthesis of 2-arylthiophenes.

| Catalyst System | Reaction Type | Typical Conditions | Advantages | Potential Application |

|---|---|---|---|---|

| Pd/C | Direct C-H Arylation | Aryl Halide, Base (e.g., K₂CO₃), High Temperature | Commercially available, robust, effective for aryl chlorides. researchgate.netacs.org | Coupling of thiophene with 7-halotetraphene. |

| Pd on Chitosan | Suzuki-Miyaura Coupling | Aryl Boronic Acid, Base, Aqueous Solvent, Microwave Irradiation | Eco-friendly support, excellent recyclability, mild conditions. acs.org | Coupling of 2-thienylboronic acid with 7-halotetraphene. |

| Pd on Silica | Suzuki-Miyaura Coupling | Aryl Bromide, Base (e.g., K₂CO₃), Organic Solvent (e.g., o-xylene) | High catalyst activity and recyclability. researchgate.net | Coupling of 2-bromothiophene with a tetraphenylboronic acid derivative. |

While these systems are effective, challenges such as catalyst leaching (where the metal detaches from the support and enters the solution) and deactivation over multiple cycles must be addressed to ensure process efficiency. mdpi.com

Regioselectivity and Stereochemical Control in the Synthesis of Substituted Thiophenes

Achieving precise control over the placement of substituents on the thiophene ring (regioselectivity) is paramount in the synthesis of a specific isomer like this compound. The thiophene ring has two chemically distinct positions for substitution: the α-positions (C2 and C5), which are adjacent to the sulfur atom, and the β-positions (C3 and C4). acs.org

The α-positions are inherently more reactive towards electrophilic substitution and are more readily functionalized through C-H activation due to the electronic influence of the sulfur atom. acs.orgacs.org Direct arylation methods often show a strong preference for the α-position. acs.orgrsc.org For the synthesis of this compound, this inherent reactivity can be leveraged. A direct C-H arylation of thiophene with a suitable 7-functionalized tetraphenyl precursor would be expected to yield the desired 2-substituted product with high selectivity.

However, achieving substitution at the less reactive β-positions, or selectively functionalizing one α-position over another in an already substituted thiophene, requires more sophisticated strategies:

Directing Groups: A functional group can be temporarily installed on the thiophene ring to direct a metal catalyst to a specific C-H bond. acs.orgacs.orgnih.gov This approach allows for the functionalization of positions that are not electronically favored.

Ligand Control: In some palladium-catalyzed reactions, the choice of ligand can switch the regioselectivity between the α and β positions. nih.gov For instance, 2,2'-bipyridyl ligands can favor α-arylation, while bulky phosphine ligands may promote β-arylation. nih.gov

Blocking Groups: By strategically placing a removable blocking group at one α-position (e.g., C5), functionalization can be forced to occur at the other α-position (C2). The blocking group is then removed in a subsequent step. researchgate.net

Sequential Functionalization: A combination of these methods can be used to install multiple substituents in a controlled, stepwise manner, providing access to complex substitution patterns. acs.orgacs.orgnih.gov

For a molecule like this compound, which is composed of flat, aromatic rings, traditional stereochemical considerations such as enantioselectivity are generally not a factor. The primary challenge lies in ensuring the correct connectivity of the two main structural units, which is a matter of regiocontrol.

Scale-Up and Preparative Synthesis Considerations

Transitioning the synthesis of this compound from a laboratory benchtop to a larger, preparative scale introduces a new set of challenges that extend beyond simple reaction chemistry. catsci.com Key considerations include process safety, economic viability, and physical constraints of larger equipment. catsci.comresearchgate.net

One of the most critical physical factors in scaling up is the surface-area-to-volume ratio. catsci.com As the reactor volume increases, the relative surface area available for heat exchange decreases dramatically. catsci.com This can lead to problems with temperature control, especially for highly exothermic or endothermic reactions. For a cross-coupling reaction, which often requires heating, ensuring uniform temperature throughout a large vessel is crucial for consistent product quality and to avoid side reactions. thechemicalengineer.com

Other significant considerations for the scale-up of a potential synthesis for this compound include:

Reagent and Solvent Selection: Reagents that are suitable for small-scale synthesis may be too expensive, toxic, or difficult to handle in large quantities. catsci.com Solvents must be chosen not only for their ability to facilitate the reaction but also for their boiling point, ease of removal, and environmental impact. researchgate.net

Mass Transfer and Mixing: In large reactors, ensuring that all reactants are efficiently mixed is more challenging. thechemicalengineer.comprocessindconsultants.com Poor mixing can lead to localized "hot spots" or areas of high concentration, resulting in lower yields and the formation of impurities. processindconsultants.com The choice of impeller and agitation speed becomes critical. thechemicalengineer.com

Catalyst Management: For heterogeneous catalysts, ensuring the catalyst remains suspended and active throughout the reaction volume is essential. On a large scale, catalyst filtration and recovery processes must be robust and efficient. For homogeneous catalysts, removal of residual palladium to meet regulatory standards (especially for pharmaceutical applications) can be a significant challenge and cost driver, often requiring specialized scavenging agents. researchgate.net

Work-up and Purification: Isolating and purifying the product from a large volume of solvent and byproducts requires different techniques than those used in the lab. Crystallization is often preferred over chromatography for large-scale purification due to its efficiency and lower cost. Developing a reliable crystallization procedure is a key step in process development.

The following table summarizes key challenges and mitigation strategies when scaling up a cross-coupling reaction.

| Consideration | Challenge on Scale-Up | Mitigation Strategy |

|---|---|---|

| Heat Transfer | Reduced surface-area-to-volume ratio can lead to poor temperature control and potential thermal runaway. catsci.com | Use of jacketed reactors, internal cooling/heating coils, and careful control of addition rates. Perform calorimetric studies to understand reaction exotherms. |

| Mixing | Non-uniform mixing can cause local concentration gradients, leading to side reactions and lower yields. processindconsultants.com | Optimize impeller design and agitation speed. Ensure solids (catalyst, base) are adequately suspended. Model mixing using computational fluid dynamics (CFD). |

| Catalyst Removal | Residual palladium from homogeneous catalysts is a common impurity. Heterogeneous catalysts can be difficult to filter. researchgate.net | Use metal scavengers (e.g., functionalized silica, activated carbon). For heterogeneous catalysts, select filter aids and optimize filtration conditions. |

| Product Isolation | Chromatography is often impractical and expensive for large quantities. | Develop a robust crystallization procedure. Perform solvent screening and optimize cooling profiles for desired crystal size and purity. |

Successful scale-up requires a multidisciplinary approach, involving chemists and chemical engineers to ensure the process is safe, efficient, and economically viable. catsci.com

Comprehensive Spectroscopic Characterization and Structural Elucidation

Fundamental Principles of Organic Spectroscopy for Complex Molecules

The characterization of intricate molecules such as polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic derivatives is a critical aspect of chemical analysis. huji.ac.il Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools in this process. huji.ac.ilresearchgate.netnih.gov For complex systems, these methods provide insights into the electronic environment of individual atoms, the connectivity between them, and the nature of the chemical bonds. The analysis of thiophene-containing compounds, for instance, benefits from the distinct spectroscopic signatures of the five-membered heterocyclic ring. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds by mapping the carbon and hydrogen frameworks. huji.ac.ilresearchgate.netpearson.com For a molecule with the complexity of 2-(Tetraphen-7-yl)thiophene, a full suite of NMR experiments is necessary for a complete assignment of its proton and carbon signals. researchgate.net

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the thiophene (B33073) ring and the tetraphene core. The protons on the thiophene ring typically appear in the aromatic region of the spectrum. For 2-substituted thiophenes, the chemical shifts of the ring protons are influenced by the nature of the substituent. oup.com In aryl-substituted thiophenes, these protons often appear as doublets or multiplets. nih.gov The protons on the extensive aromatic system of the tetraphene moiety will also resonate in the aromatic region, likely as a complex series of multiplets due to spin-spin coupling between adjacent protons. huji.ac.il The exact chemical shifts would provide information about the electronic environment of each proton.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, one would expect to see distinct signals for the carbons of the thiophene ring and the tetraphene core. The chemical shifts of thiophene carbons typically fall in the range of δ 125–140 ppm. vulcanchem.com The numerous sp²-hybridized carbons of the tetraphene rings will also appear in the aromatic region of the spectrum, and their specific chemical shifts can be predicted using additivity rules and comparison with known polycyclic aromatic hydrocarbons. oup.com

For a definitive structural elucidation of a complex molecule like this compound, one-dimensional NMR spectra are often insufficient. Two-dimensional NMR techniques are crucial for establishing connectivity and spatial relationships. huji.ac.il

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons within the same spin system. This would be instrumental in tracing the connectivity of protons within the thiophene ring and across the individual rings of the tetraphene substituent. science.gov

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. This technique allows for the unambiguous assignment of the protonated carbons in the molecule by linking the ¹H and ¹³C NMR data. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between different fragments of the molecule, such as the linkage between the thiophene ring and the tetraphene core. nih.gov

The combination of advanced 2D NMR techniques is essential for confirming the precise point of attachment of the tetraphene substituent to the thiophene ring and for determining the relative orientation of the two aromatic systems. huji.ac.il HMBC experiments would show correlations between the protons on the thiophene ring and the carbons of the tetraphene ring at the point of linkage, and vice versa. NOESY experiments could reveal steric crowding and through-space interactions between the protons on the thiophene ring and those on the bay regions of the tetraphene core, providing insights into the preferred conformation of the molecule. huji.ac.il

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. huji.ac.ilresearchgate.netnih.gov For this compound, the IR spectrum would be expected to show characteristic absorption bands for the thiophene ring and the aromatic system.

Key expected IR absorption bands include:

Aromatic C-H stretching: Typically observed in the region of 3100–3000 cm⁻¹. globalresearchonline.net

C=C stretching vibrations: Aromatic ring stretching vibrations are expected in the range of 1650–1430 cm⁻¹. globalresearchonline.net For thiophene derivatives, specific ring stretching bands often appear near 1590 and 1400 cm⁻¹. globalresearchonline.net

C-H in-plane and out-of-plane bending: These vibrations provide information about the substitution pattern of the aromatic rings. C-H in-plane bending in thiophenes is typically found between 1283-909 cm⁻¹, while out-of-plane bending occurs in the 832-710 cm⁻¹ region. iosrjournals.org

C-S stretching: The C-S stretching vibration in the thiophene ring is often weak and can be observed in the range of 710-632 cm⁻¹. iosrjournals.orgjchps.com

The following table summarizes the key spectroscopic data expected for this compound based on the analysis of similar compounds.

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Complex multiplets in the aromatic region for both thiophene and tetraphene protons. |

| ¹³C NMR | Multiple signals in the aromatic region (δ 120-150 ppm) corresponding to the unique carbon atoms of the thiophene and tetraphene systems. |

| COSY | Correlations between adjacent protons on the thiophene ring and within the individual rings of the tetraphene core. |

| HSQC | Correlation of each proton signal with its directly attached carbon signal. |

| HMBC | Long-range correlations establishing the connectivity between the thiophene and tetraphene moieties and identifying quaternary carbons. |

| NOESY | Through-space correlations indicating the spatial proximity of protons, helping to define the 3D structure and conformation. |

| IR Spectroscopy | Characteristic bands for aromatic C-H stretching (~3100-3000 cm⁻¹), C=C ring stretching (~1600-1450 cm⁻¹), C-H bending, and C-S stretching (~700 cm⁻¹). |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of this compound, particularly the nature of its conjugated π-electron system.

The UV-Vis spectrum of this compound is characterized by strong absorption bands, which are attributed to π → π* electronic transitions within the extensive conjugated system. The linkage of the thiophene ring to the large polycyclic aromatic hydrocarbon (PAH) structure of tetraphene results in a significant extension of the π-conjugation. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to absorptions at longer wavelengths (a bathochromic or red shift) compared to the individual parent molecules (thiophene and tetraphene).

The entire this compound molecule acts as a chromophore due to its extensive network of delocalized π-electrons. The absorption maxima (λmax) observed in the UV-Vis spectrum are indicative of the energy required to excite these π-electrons to higher energy states. The intensity of the absorption bands, represented by the molar absorptivity (ε), is typically high for such conjugated systems, reflecting the high probability of these electronic transitions. The specific positions and intensities of the absorption bands are sensitive to the molecular geometry and the electronic coupling between the thiophene and tetraphene units.

Table 2: Illustrative UV-Vis Absorption Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Dichloromethane | ~350 - 450 | > 10,000 | π → π |

| Dichloromethane | ~250 - 300 | > 20,000 | π → π |

Note: The exact values can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and confirming the elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺ or [M+H]⁺). This precision allows for the unambiguous determination of the compound's molecular formula. For this compound (C₂₂H₁₄S), the experimentally measured exact mass will be very close to the calculated theoretical mass. The difference between the measured and calculated mass is typically in the range of parts per million (ppm), providing strong evidence for the correct elemental composition and confirming the successful synthesis of the target molecule.

Table 3: High-Resolution Mass Spectrometry Data for C₂₂H₁₄S

| Parameter | Value |

| Molecular Formula | C₂₂H₁₄S |

| Calculated Exact Mass | 310.0816 |

| Observed m/z (e.g., [M+H]⁺) | ~311.0894 |

| Mass Accuracy | < 5 ppm |

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ionized fragments. While specific data for this compound is unavailable, the fragmentation of analogous aromatic and thiophene-containing compounds generally follows predictable pathways.

For many thiophene derivatives, electron impact (EI) mass spectrometry initially generates a prominent molecular ion peak (M⁺) researchgate.net. The subsequent fragmentation is often characterized by:

α-Cleavage : The most common fragmentation pathway for compounds with a carbonyl group attached to the thiophene ring is the cleavage of the bond adjacent to the carbonyl, resulting in a stable acylium ion researchgate.net.

Cleavage of Substituents : Bonds connecting substituents to the thiophene or the larger aromatic system are common points of fracture. For a molecule like this compound, the bond between the thiophene ring and the tetraphene (benz[a]anthracene) moiety would be a likely site of cleavage.

Ring Fragmentation : The thiophene ring itself can fragment, often through the loss of a neutral acetylene (B1199291) (C₂H₂) molecule or a thioformyl (B1219250) radical (CHS).

Rearrangements : Skeletal rearrangements can occur, sometimes leading to the migration of aryl groups before fragmentation researchgate.net.

In the case of complex fused aromatic systems, the molecular ion is typically the most intense peak due to the high stability of the delocalized π-electron system. Fragmentation would likely involve the sequential loss of small, stable neutral molecules like H₂, C₂H₂, or CS libretexts.org. A hypothetical fragmentation pattern would likely show a strong molecular ion peak, followed by ions corresponding to the stable tetraphenyl and thienyl fragments.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid oxcryo.com.

To perform single-crystal X-ray diffraction, a suitable, high-quality crystal of the compound is required mdpi.comwarwick.ac.uk. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern—a collection of spots of varying intensity—is analyzed to build a three-dimensional map of the electron density within the crystal oxcryo.com. From this map, the precise positions of individual atoms can be determined, yielding accurate measurements of bond lengths, bond angles, and torsional angles oxcryo.comresearchgate.net.

Table 1: Representative Crystallographic Data for Thiophene Derivatives This table presents typical data obtained from single-crystal X-ray diffraction experiments on related thiophene compounds, as specific data for this compound is not available.

| Parameter | Example Value (Compound Specific) | Reference |

| Crystal System | Monoclinic | uomphysics.net |

| Space Group | P2₁/c | uomphysics.net |

| a (Å) | 10.123 | mdpi.com |

| b (Å) | 15.456 | mdpi.com |

| c (Å) | 12.789 | mdpi.com |

| β (°) | 98.54 | mdpi.com |

| Volume (ų) | 1982.1 | mdpi.com |

| Z (Molecules per cell) | 4 | mdpi.com |

The crystal structure reveals not only the molecule's internal geometry but also how multiple molecules arrange themselves in the solid state. This molecular packing is governed by various non-covalent intermolecular interactions nih.gov.

π-π Stacking : As a large, electron-rich aromatic system, this compound would be expected to exhibit significant π-π stacking interactions. These occur when the planar faces of aromatic rings align, either in a face-to-face or, more commonly, an offset (slipped-stack) configuration researchgate.netgeorgetown.edu. These interactions are crucial for the stabilization of the crystal lattice, with typical centroid-to-centroid distances ranging from 3.3 to 3.8 Å researchgate.net. Computational studies on heteroaromatic systems show that dispersion forces are a major contributor to stacking energies nih.gov.

Chalcogen Bonds : A chalcogen bond is a non-covalent interaction involving a chalcogen atom (like the sulfur in thiophene) acting as an electrophilic region (a σ-hole) that attracts an electron-rich site nsf.govresearchgate.net. In thiophene derivatives, intermolecular S···S or S···π interactions can play a significant role in directing the molecular assembly nsf.govrsc.org. Quantum chemical calculations have confirmed that the sulfur atom in a thiophene ring can engage in a chalcogen bond with the π-system of a neighboring ring nsf.gov.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for modeling the behavior of electrons in molecules. jmaterenvironsci.comrsc.org These methods allow for the prediction of a wide range of molecular properties, from ground-state geometries to excited-state dynamics, with a high degree of accuracy. google.comrsc.org

DFT is a computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wave function. dergipark.org.trmdpi.com It is widely used to determine the ground-state properties of molecules like 2-(pyren-1-yl)thiophene. diva-portal.orgsemanticscholar.org

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. google.compsicode.org For 2-(pyren-1-yl)thiophene, a key structural parameter is the dihedral angle between the plane of the thiophene (B33073) ring and the plane of the pyrene (B120774) moiety. This angle determines the extent of π-conjugation between the two aromatic systems.

Computational studies on similar pyrene-thiophene derivatives have shown that these molecules are typically non-planar. rsc.orgbohrium.com Steric hindrance between the hydrogen atoms on the thiophene and pyrene rings forces the molecule into a twisted conformation. researchgate.net For example, in structurally related compounds, the dihedral angle between pyrene and an adjacent thiophene ring has been calculated and observed to be in the range of 56-60°. rsc.orgbohrium.com This twisting reduces steric strain but also partially interrupts the π-conjugation, which has significant effects on the molecule's electronic properties. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Twisted Pyrene-Thiophene System

| Parameter | Value | Description |

|---|---|---|

| Pyrene-Thiophene Dihedral Angle | ~57° | The twist angle between the aromatic planes. bohrium.com |

| C-S Bond Length (Thiophene) | 1.73 - 1.75 Å | Typical bond lengths within the thiophene ring. mdpi.com |

| C-C Inter-ring Bond | ~1.46 Å | The length of the bond connecting the pyrene and thiophene units. mdpi.com |

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. mdpi.comirjweb.com

In donor-acceptor type molecules, the HOMO is often localized on the electron-donating part of the molecule, and the LUMO on the electron-accepting part. For 2-(pyren-1-yl)thiophene, the pyrene moiety typically acts as the primary electron-donating component, with the HOMO's electron density distributed mainly across the pyrene structure and the adjacent thiophene ring. rsc.org The LUMO's distribution can vary depending on other substituents but generally involves the π-conjugated backbone. semanticscholar.orgrsc.org A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which is relevant for applications in electronics and optics. mdpi.comresearchgate.net For pyrene-thiophene systems, the energy gap is significantly influenced by the dihedral angle; a more planar conformation would lead to a smaller gap due to increased conjugation. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Pyrene-Thiophene System

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.5 to -5.8 eV | Energy of the highest occupied molecular orbital. |

| LUMO | -2.2 to -2.5 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | ~3.0 to 3.6 eV | Indicates chemical stability and excitation energy. researchgate.net |

Note: Values are illustrative and depend on the specific functional and basis set used in the DFT calculation.

Aromaticity is a fundamental concept in chemistry that describes the high stability of certain cyclic, planar molecules with delocalized π-electrons. diva-portal.orgmdpi.com While traditionally associated with benzene, aromaticity can be quantified for various cyclic structures, including the thiophene and pyrene rings in our analogue. Several computational indices are used to measure aromaticity, including:

Harmonic Oscillator Model of Aromaticity (HOMA): A geometry-based index where a value of 1 indicates a fully aromatic system and a value of 0 indicates a non-aromatic system. mdpi.comnih.gov

Nucleus-Independent Chemical Shift (NICS): A magnetic criterion where negative values inside a ring indicate aromaticity (diatropic ring current) and positive values indicate anti-aromaticity. github.ioehu.eus

For 2-(pyren-1-yl)thiophene, the thiophene ring maintains a high degree of aromaticity. nih.gov In the pyrene moiety, the aromaticity varies across its four rings, consistent with Clar's aromatic π-sextet rule, which posits that the resonance structure with the maximum number of disjoint aromatic sextets is the most significant contributor to the electronic structure. diva-portal.orggithub.io The outer rings of pyrene typically exhibit higher aromaticity than the central rings.

DFT also provides tools to predict the reactivity of different sites within a molecule. mdpi.comnih.gov

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. researchgate.netacs.org For a pyrene-thiophene system, the π-systems of the aromatic rings are typically regions of negative potential, making them susceptible to electrophilic attack. semanticscholar.org

Fukui Functions (f(r)): These functions describe how the electron density at a particular point changes when an electron is added to or removed from the molecule. nih.govscielo.org.mx They help identify the most likely sites for nucleophilic attack (where f+(r) is large) and electrophilic attack (where f-(r) is large). acs.org These descriptors are crucial for predicting how the molecule will interact with other chemical species. dergipark.org.trscielo.org.mx

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the behavior of molecules in their electronically excited states. jmaterenvironsci.comresearchgate.net TD-DFT calculations can predict the absorption and emission spectra of a molecule by calculating the energies of vertical electronic transitions from the ground state to various excited states. rsc.orgrsc.orgnih.gov

For a molecule like 2-(pyren-1-yl)thiophene, TD-DFT can elucidate the nature of its photophysical properties. rsc.org The calculations provide information on the energies of the excited states, the oscillator strengths (which determine the intensity of an absorption peak), and the character of the transitions (e.g., local excitation within the pyrene or thiophene, or an intramolecular charge transfer (ICT) between them). jmaterenvironsci.comsemanticscholar.org In many pyrene-thiophene systems, the lowest energy absorption bands are characterized by a significant HOMO-to-LUMO transition, often with ICT character from the pyrene donor to the rest of the π-system. rsc.orgbohrium.com

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

Molecular Dynamics and Simulations

Molecular dynamics (MD) is a computational simulation method used to analyze the physical movements of atoms and molecules over time. wikipedia.org By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations provide a view of the dynamic evolution of the system, revealing information about conformational changes, stability, and intermolecular interactions. wikipedia.orgnih.gov This technique is widely applied in chemical physics and biophysics to understand the behavior of complex molecular systems in realistic environments, such as in solution. wikipedia.orgnih.gov

The functionality of complex molecules is often intrinsically linked to their three-dimensional shape and conformational flexibility. MD simulations are an ideal tool for exploring the dynamic behavior of molecules like 2-(Tetraphen-7-yl)thiophene in solution or condensed phases. nih.gov These simulations can reveal how the molecule flexes, twists, and changes its shape in response to thermal energy and interactions with its environment. nih.govcore.ac.uk

For molecules with multiple aromatic rings and rotatable bonds, such as the linkage between the tetraphen and thiophene units, a variety of conformations may be accessible. The interplay of forces, including intramolecular hydrogen bonding and steric hindrance, modulates this flexibility. rsc.orgrsc.org MD simulations can quantify the relative populations of different conformers and the energy barriers for conversion between them. This dynamic behavior is crucial as it can significantly impact the molecule's electronic properties and its ability to pack effectively in a solid state. nih.gov Understanding this flexibility is a key challenge in structure-based design. nih.gov

The performance of organic materials in electronic devices often depends on the collective behavior of molecules and their arrangement in the solid state. Polycyclic aromatic systems are known for their propensity to self-assemble into ordered structures, a process driven by non-covalent intermolecular interactions. chemrxiv.orgmdpi.com The primary forces at play are π-π stacking, where the planar aromatic rings of adjacent molecules align, and van der Waals interactions. mdpi.combeilstein-journals.org

MD simulations can be used to investigate the propensity of molecules to aggregate and form these ordered assemblies. By simulating a system with multiple molecules, researchers can observe the spontaneous formation of dimers, clusters, and larger aggregates. nih.gov The rigid and planar structure of polycyclic aromatic molecules facilitates close packing, which is essential for efficient charge transport between molecules. chemrxiv.org The specific arrangement, or packing motif, can dramatically influence material properties such as charge mobility. chemrxiv.org The self-assembly of thiophene-based derivatives into nanostructures like nanofibers has been studied as a way to create functional materials with tunable optical and electronic properties. beilstein-journals.orgchemrxiv.org

Development and Utilization of Computational Databases for Polycyclic Aromatic Systems

Chemical databases are essential tools for modern, data-driven scientific discovery. acs.orgnih.gov They enable the investigation of structure-property relationships and the design of novel compounds through techniques like machine learning. chemrxiv.org For the vast chemical space of polycyclic aromatic systems (PASs), curated and comprehensive databases are particularly important.

A significant recent development in this area is the COMPAS (COMputational database of Polycyclic Aromatic Systems) Project. chemrxiv.orgacs.org COMPAS is a computationally generated, freely accessible database of PAS structures and their calculated properties. acs.orggitlab.com The project is divided into phases, with the first phase focusing on cata-condensed polybenzenoid hydrocarbons (PBHs). chemrxiv.orgnih.gov

| COMPAS Dataset | Number of Molecules (approx.) | Computational Level | Focus |

| COMPAS-1x | 34,000 | GFN2-xTB | Cata-condensed PBHs (1-11 rings) |

| COMPAS-1D | 9,000 | B3LYP-D3BJ/def2-SVP | Cata-condensed PBHs (1-10 rings) |

| COMPAS-2 | - | - | Cata-condensed Hetero-PASs |

| COMPAS-3 | - | - | Peri-condensed PBHs |

This interactive table outlines the initial phases of the COMPAS Project, a large-scale computational database for polycyclic aromatic systems. chemrxiv.orgacs.orgista.ac.at

The COMPAS database provides optimized ground-state structures and a selection of molecular properties, such as electronic energies and HOMO-LUMO gaps. chemrxiv.org It was created to address the shortcomings of older databases, like the NIST Polycyclic Aromatic Hydrocarbon (PAH) database, which is less comprehensive and not all properties are provided for every entry, making it less suitable for machine learning applications. chemrxiv.orgacs.org By providing large, consistent, and curated datasets, COMPAS enables the application of artificial intelligence and deep learning to predict molecular properties with high speed and accuracy, uncover hidden structure-property relationships, and guide the rational design of new functional aromatic molecules. nih.govista.ac.at

Advanced Applications in Materials Science

2-(Tetraphen-7-yl)thiophene in Organic Electronics

Organic electronics leverages the properties of carbon-based materials to create electronic devices. These materials offer advantages such as flexibility, low cost, and the ability to be processed over large areas. sbq.org.br Thiophene-based materials, in particular, are a cornerstone of this field due to their excellent chemical and thermal stability, electrical conductivity in their oxidized state, and structural versatility. researchgate.net The incorporation of this compound and its derivatives into electronic components has led to significant advancements in various applications.

Organic Semiconductors and Charge Transport Properties

Organic semiconductors are the active components in many organic electronic devices, and their performance is largely dictated by their ability to transport charge carriers (holes and electrons). The movement of these charges is a complex process influenced by the molecular structure, packing in the solid state, and the presence of disorder. worktribe.comresearchgate.net In many organic semiconductors, charge transport occurs via a "hopping" mechanism, where charges jump between localized states on adjacent molecules. researchgate.net

The charge transport properties of organic semiconductors are also influenced by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy levels of these orbitals determine how easily charges can be injected into and transported through the material. For example, in a related study on fused-thiophene based materials, the HOMO and LUMO energy levels were determined to be -5.10 eV/-3.42 eV and -5.01 eV/-3.36 eV for two different compounds, respectively. researchgate.net These values are critical for designing efficient multilayered electronic devices.

Optoelectronic Devices

Optoelectronic devices are those that either produce or detect light, or whose operation is modified by light. The unique optical and electronic properties of this compound and its derivatives make them suitable for a range of optoelectronic applications.

OLEDs are a major application for organic semiconductors, where the injection of electrons and holes leads to the formation of excitons (bound electron-hole pairs) that radiatively decay to produce light. The color and efficiency of the emitted light are dependent on the molecular structure of the emissive material. Thiophene-based materials are widely used in OLEDs as emitters, hosts, or charge-transporting layers. beilstein-journals.orgresearchgate.net

For instance, a donor-π-acceptor type molecule incorporating a thieno[3,2-b]thiophene (B52689) core exhibited a maximum current efficiency of 10.6 cd/A and a maximum external quantum efficiency of 4.61% in a solution-processed OLED. beilstein-journals.org Another study on tetraphenylethylene-substituted thienothiophene derivatives reported a maximum luminance of 11620 cd m⁻² and a current efficiency of 6.17 cd A⁻¹. researchgate.net These findings highlight the potential of thiophene-based structures in creating highly efficient and bright OLEDs. The incorporation of a thiophene (B33073) linker in fluorene-benzotriazole based polymers has also been shown to produce a bright yellow emission with a maximum current efficiency of 1.38 cd A⁻¹. rsc.org

| Device Type | Material | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum External Quantum Efficiency (%) |

| OLED | Tetraphenylethylene-substituted thienothiophene | 11,620 | 6.17 | 2.43 |

| OLED | Donor-π-acceptor with thieno[3,2-b]thiophene | 752 | 10.6 | 4.61 |

| OLED | Fluorene-benzotriazole polymer with thiophene linker | 243 | 1.38 | Not Reported |

OFETs are fundamental components of organic circuits and are used in applications like flexible displays and sensors. frontiersin.org The performance of an OFET is characterized by its field-effect mobility, which is a measure of how quickly charge carriers can move through the semiconductor channel under the influence of an electric field. Thiophene-based polymers and small molecules are extensively studied for their use in OFETs due to their potential for high charge carrier mobility. researchgate.netrsc.org

For example, a water-soluble polythiophene derivative was used to fabricate p-type OFETs with hole mobilities of 10⁻⁵ cm² V⁻¹ s⁻¹. rsc.org While this mobility is modest, it demonstrates the possibility of using environmentally friendly solvents for processing organic electronic devices. In another instance, OFETs based on naphthodithieno[3,2-b]thiophene derivatives showed excellent water stability, maintaining over 50% of their carrier mobility after 90 days in water. researchgate.net The development of ambipolar OFETs, capable of transporting both holes and electrons, is also an active area of research, with thiophene-fused isoindigo based polymers showing promise. rsc.org

OPVs and DSSCs are promising next-generation solar cell technologies due to their potential for low-cost, flexible, and large-area fabrication. mdpi.comresearchgate.net In these devices, organic materials are responsible for absorbing sunlight and generating charge carriers. Fused-thiophene based materials have been shown to be effective in both OPVs and DSSCs. researchgate.net

In OPVs, a blend of a donor and an acceptor material is used to create a bulk heterojunction where charge separation occurs. Thiophene-based polymers and small molecules often serve as the electron donor. informaticsjournals.co.in For example, an OPV device based on a fused-thiophene semiconductor blended with a fullerene derivative (PC71BM) achieved a power conversion efficiency (PCE) of 1.44%. researchgate.net

In DSSCs, a dye molecule adsorbed onto a wide-bandgap semiconductor (like TiO₂) absorbs light and injects an electron into the semiconductor's conduction band. sbq.org.br Incorporating a fused-thiophene unit into the dye sensitizer (B1316253) can lead to several advantages, including a red-shift in the absorption spectrum, which allows for the harvesting of more sunlight, and improved photovoltaic performance and stability. researchgate.net The modification of donor groups in D-π-A dyes with thiophene has been shown to broaden the absorption range, which is beneficial for light-harvesting efficiency. researchgate.net

Chemo/Biosensors (Focus on Sensing Mechanism and Material Response)

The application of thiophene-based materials extends to the realm of chemical and biological sensors. The principle behind these sensors often relies on the change in the electrical or optical properties of the material upon interaction with a specific analyte. Organic field-effect transistors are particularly well-suited for sensor applications due to the sensitivity of their charge transport to the surrounding environment. researchgate.net

The sensing mechanism can involve the analyte directly interacting with the organic semiconductor, leading to changes in its conductivity. For example, the charge transport in an OFET can be modulated by the presence of certain gases or molecules in the vicinity of the semiconductor channel. researchgate.net While specific examples for this compound are not detailed in the provided search results, the general class of thiophene-based OFETs has been explored for gas sensing applications. researchgate.net The stability of these devices in aqueous environments is crucial for biosensing applications, and materials like naphthodithieno[3,2-b]thiophene derivatives have shown promising water stability. researchgate.net The interaction between the analyte and the sensor material can cause a measurable response, such as a change in the transistor's current, which can then be correlated to the concentration of the analyte.

Role of Molecular Design in Tailoring Material Properties

The specific arrangement of atoms and functional groups within this compound is not arbitrary; it is a deliberate design choice aimed at achieving specific properties. The interaction between the thiophene core and the tetraphenyl substituent gives rise to unique electronic and physical behaviors that are highly sought after in the development of advanced materials.

Influence of Tetraphenyl Substituent on π-Conjugation and Electronic Band Structure

The tetraphenyl substituent, a bulky and electron-rich moiety, profoundly influences the electronic landscape of the thiophene ring. This is primarily achieved through the extension of the π-conjugated system, which is the backbone of electronic activity in organic semiconductors. The overlapping p-orbitals of the thiophene and the phenyl rings create a delocalized electron cloud, which facilitates charge transport.

The non-coplanar orientation of the phenyl rings relative to the thiophene core, due to steric hindrance, can modulate the extent of π-conjugation. This twisting is a critical design parameter, as it directly impacts the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the band gap, determines the electronic and optical properties of the material. Fine-tuning this dihedral angle can, therefore, be used to tailor the band gap for specific applications, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

| Property | Influence of Tetraphenyl Substituent |

| π-Conjugation | Extends the delocalized electron system, enhancing charge mobility. |

| Electronic Band Gap | The steric hindrance between rings leads to a tunable band gap. |

| HOMO/LUMO Levels | The electron-donating nature of the substituent can raise the HOMO level. |

Solid-State Packing and Morphology for Performance Optimization

The bulky tetraphenyl groups play a crucial role in preventing strong π-π stacking, a phenomenon that can sometimes be detrimental to the performance of organic electronic devices by creating charge traps. By enforcing a more disordered or amorphous packing, the tetraphenyl substituent can lead to more isotropic charge transport properties and improved device stability. However, controlled aggregation can be beneficial, and the balance between crystalline and amorphous domains is a key area of research for performance optimization. Techniques such as solvent vapor annealing or thermal treatment are often employed to control the morphology of thin films of such materials.

| Parameter | Effect on Performance |

| Crystal Packing | Influences charge transport pathways and mobility. |

| Thin Film Morphology | The balance of crystalline and amorphous regions affects device efficiency and stability. |

| Intermolecular Interactions | Weak van der Waals forces and potential C-H···π interactions guide self-assembly. |

Supramolecular Engineering for Functional Materials

Supramolecular engineering offers a powerful bottom-up approach to construct complex and functional materials from molecular building blocks like this compound. This field leverages non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π interactions, to guide the self-assembly of molecules into well-defined architectures.

For this compound, the aromatic surfaces of the phenyl and thiophene rings provide ample opportunity for C-H···π interactions, which can be used to direct the formation of specific supramolecular structures. By introducing complementary functional groups onto the molecular scaffold, it is possible to program the self-assembly process to create, for example, one-dimensional nanowires, two-dimensional sheets, or complex three-dimensional networks. These supramolecular materials can exhibit emergent properties that are not present in the individual molecules, opening up possibilities for applications in sensing, catalysis, and nanotechnology.

| Interaction Type | Role in Supramolecular Assembly |

| C-H···π Interactions | Direct the relative orientation of molecules in the solid state. |

| Van der Waals Forces | Contribute to the overall stability of the assembled structure. |

| π-π Stacking (controlled) | Can be utilized to create pathways for charge or energy transfer. |

Structure Property Relationships in 2 Tetraphen 7 Yl Thiophene Non Biological Focus

Correlation Between Molecular Structure and Electronic/Optical Properties

The electronic properties of these materials are often investigated using techniques like cyclic voltammetry and UV-Vis spectroscopy, with theoretical insights provided by Density Functional Theory (DFT) calculations. aip.orgresearchgate.net These studies help in understanding the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the difference between which determines the electronic band gap. aip.org

The pattern of aromatic substitution plays a critical role in determining the extent of charge delocalization within the molecule. Charge delocalization, the spreading of electron density over a larger area, is fundamental to the conductivity and optical properties of these materials. wikipedia.org

In thiophene-based systems, the substitution pattern affects the planarity of the conjugated backbone and the electronic nature of the molecule. For instance, the regiochemistry of substitution in polythiophenes is crucial. A head-to-tail (HT) linkage of substituted thiophene (B33073) monomers promotes a more planar backbone, which in turn enhances π-orbital overlap and charge delocalization. rsc.org This leads to more efficient charge transport. rsc.org In contrast, head-to-head (HH) or tail-to-tail (TT) linkages can introduce steric hindrance, causing the thiophene rings to twist and disrupting conjugation. cmu.edu

The electronic nature of the substituents is also paramount. Electron-donating groups (like alkyl or alkoxy groups) increase the electron density of the aromatic system, generally raising the HOMO energy level. Conversely, electron-withdrawing groups (like nitro or cyano groups) decrease the electron density, lowering the LUMO energy level. wikipedia.org In a molecule like 2-(Tetraphen-7-yl)thiophene, the phenyl groups themselves can act as substituents. Their effect on charge delocalization will depend on their position and any further functionalization on the phenyl rings themselves. The use of strong donor (D) and acceptor (A) units is a common strategy in designing materials with low band gaps, where the donor increases the HOMO level and the acceptor lowers the LUMO level. researchgate.net

| Substituent Type | Effect on Ring Electron Density | Impact on HOMO/LUMO Levels | Consequence for Charge Delocalization |

|---|---|---|---|

| Electron-Donating (e.g., -CH₃, -OCH₃) | Increases | Raises HOMO | Enhances |

| Electron-Withdrawing (e.g., -NO₂, -CN) | Decreases | Lowers LUMO | Can be enhanced in D-A systems |

| Halogens (e.g., -Cl, -Br) | Inductive withdrawal, resonance donation | Complex effects | Dependent on balance of effects |

| Phenyl Groups | Can extend conjugation | Lowers band gap | Increases |

The three-dimensional arrangement of atoms in a molecule, or its conformation, has a profound influence on its electronic band gap and emission properties. In phenyl-substituted thiophenes, a key conformational parameter is the dihedral angle between the plane of the thiophene ring and the planes of the phenyl substituents.

A more planar conformation, where the thiophene and phenyl rings are coplanar, allows for maximum overlap of π-orbitals. This extended conjugation leads to a smaller HOMO-LUMO gap, which corresponds to a lower energy absorption and emission, often red-shifted in the spectrum. acs.org Conversely, steric hindrance between adjacent groups can force the rings to twist out of planarity, increasing the dihedral angle. acs.org This disruption of conjugation leads to a larger band gap and a blue-shift in the absorption and emission spectra. acs.org

For example, in poly[3-(4-octylphenyl)thiophene] (POPT), thermal treatment can induce a more planar conformation of the polymer backbone, resulting in a decrease in the band gap and a shift in electroluminescence to the near-infrared region. diva-portal.org Theoretical calculations have shown that the planarity of the main chain is the primary factor influencing the band gap, with the electronic contribution of the phenyl groups themselves being of minor importance. diva-portal.org

The conformation also affects the efficiency of light emission. In the solid state, propeller-shaped molecules like tetraphenylthiophene (B167812) can exhibit a phenomenon known as aggregation-induced emission (AIE). acs.org In solution, the phenyl rings can rotate, providing non-radiative decay pathways for the excited state, thus quenching fluorescence. In the aggregated or solid state, these rotations are restricted, which blocks the non-radiative pathways and leads to enhanced emission. acs.org

| Conformational Feature | Description | Effect on π-Conjugation | Impact on Band Gap | Impact on Emission |

|---|---|---|---|---|

| Planar Conformation | Low dihedral angles between rings | Maximized | Decreased (Red-shift) | Can be enhanced |

| Twisted Conformation | High dihedral angles due to steric hindrance | Disrupted | Increased (Blue-shift) | Can be quenched |

| Restricted Intramolecular Rotation | In solid state or aggregates | - | - | Aggregation-Induced Emission (AIE) |

Relationship Between Molecular Architecture and Self-Assembly Behavior

The ability of molecules to spontaneously organize into well-defined nanostructures, a process known as self-assembly, is dictated by their molecular architecture. For thiophene-based materials, self-assembly is driven by a combination of non-covalent interactions, including π-π stacking, van der Waals forces, and hydrogen bonding (if applicable functional groups are present). acs.org

The shape of the molecule, the presence of solubilizing side chains, and the balance between attractive and repulsive forces all influence the final morphology of the assembled structures. For instance, rigid, planar backbones, as found in many conjugated thiophene systems, promote π-π stacking, leading to the formation of ordered aggregates like nanofibers, nanorods, or nanotubes. acs.org

In the case of tetraphenylthiophene derivatives, the bulky phenyl groups play a significant role in the self-assembly process. These groups can influence the packing of the molecules in the solid state. For example, studies on vinyl polymers with tetraphenylthiophene-quinoline pendant groups have shown that these materials can self-assemble into complex nanostructures like nanosheets, nanorods, and nanotubes, driven by interactions such as hydrogen bonding and π-π stacking among the aromatic moieties. acs.org The introduction of specific functional groups can further direct the self-assembly process. For example, amphiphilic molecules containing both a hydrophobic tetraphenylthiophene core and hydrophilic side chains can self-assemble in water to form aggregates with strong emission properties. acs.org

Rational Design Principles for Property Optimization in Materials Science

The understanding of the structure-property relationships discussed above forms the basis for the rational design of new thiophene-based materials with tailored properties for specific applications in materials science, such as organic electronics. libristo.euneu.edu The goal is to precisely control the electronic and optical properties, as well as the solid-state morphology, through targeted chemical synthesis.

Key design principles include:

Tuning the Band Gap: The electronic band gap can be precisely controlled by modifying the molecular structure. This can be achieved by extending the π-conjugated system, for instance, by increasing the number of thiophene units in an oligomer, or by introducing a combination of electron-donating and electron-withdrawing groups to create a donor-acceptor (D-A) architecture. aip.orgresearchgate.net For example, a series of thieno[3,4-b]thiophene-based quinoidal oligomers were rationally designed to have narrow absorption bands in the near-infrared by controlling the extent of π-delocalization. acs.org

Controlling Molecular Packing: The solid-state packing of molecules is crucial for efficient charge transport in devices like organic field-effect transistors (OFETs). This can be influenced by the introduction of appropriate side chains. For example, the length and branching of alkyl side chains on a polythiophene backbone can affect the intermolecular distance and the degree of order in the solid state. acs.org

Enhancing Emission Properties: For applications in organic light-emitting diodes (OLEDs), the rational design focuses on maximizing emission efficiency. This can be achieved by designing molecules that exhibit aggregation-induced emission (AIE), where the restriction of intramolecular rotations in the solid state minimizes non-radiative decay pathways. acs.org The synthesis of materials based on dibenzothiophene (B1670422) has shown that charge transport can be balanced through careful molecular design, leading to high-efficiency phosphorescent OLEDs. acs.org

Improving Solubility and Processability: For practical applications, materials must be processable, which often means they need to be soluble in common organic solvents. The introduction of flexible alkyl or alkoxy side chains is a common strategy to improve the solubility of rigid conjugated polymers without significantly compromising their electronic properties. rsc.org

By systematically applying these principles, researchers can develop new generations of thiophene-based materials with optimized performance for a wide range of applications in organic electronics and photonics. libristo.eu

Conclusion and Future Research Perspectives

Summary of Current Research Landscape for Polyaromatic Thiophenes

The field of polyaromatic thiophenes is a vibrant and rapidly evolving area of research. Scientists are primarily focused on the design, synthesis, and characterization of these molecules to tailor their properties for specific applications. Key research thrusts include the development of new synthetic routes to create complex and sterically hindered structures, the investigation of their photophysical and electrochemical properties, and their integration into functional devices. The ability to modify the electronic properties of the thiophene (B33073) core by attaching various aromatic substituents is a central theme in this field. Researchers are exploring how the nature, number, and connectivity of these aromatic groups influence the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn dictates its electronic and optical characteristics.

Emerging Synthetic Methodologies for Hindered Thiophene Derivatives

The synthesis of sterically hindered thiophene derivatives, which would include hypothetical structures like “2-(Tetraphen-7-yl)thiophene,” presents a significant challenge in organic chemistry. Traditional cross-coupling reactions, such as Suzuki and Stille couplings, are often employed to form the carbon-carbon bonds between the thiophene core and the aromatic substituents. However, steric hindrance around the reactive sites can severely limit the efficiency of these reactions.

To overcome these limitations, researchers are developing novel synthetic strategies. These include the use of more reactive catalysts, specialized ligands that can facilitate coupling at hindered positions, and alternative reaction pathways such as C-H activation. C-H activation/annulation reactions are particularly promising as they allow for the direct formation of thiophene rings from readily available starting materials, often with high atom economy and regioselectivity. These advanced synthetic methods are crucial for accessing new and complex polyaromatic thiophene structures that were previously inaccessible.

Advancements in Spectroscopic and Computational Techniques for Complex Molecular Architectures